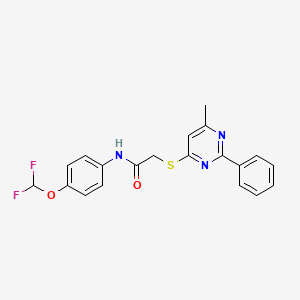

N-(4-(difluoromethoxy)phenyl)-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(difluoromethoxy)phenyl)-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a difluoromethoxyphenyl group, a phenylpyrimidinylthio group, and an acetamide moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(difluoromethoxy)phenyl)-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Difluoromethoxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with difluoromethyl ether under basic conditions to form 4-(difluoromethoxy)benzaldehyde.

Synthesis of the Pyrimidinylthio Intermediate: The second step involves the synthesis of 6-methyl-2-phenylpyrimidin-4-thiol from 2-phenylacetonitrile and methyl isothiocyanate through a cyclization reaction.

Coupling Reaction: The final step is the coupling of the two intermediates. The 4-(difluoromethoxy)benzaldehyde is reacted with the pyrimidinylthio intermediate in the presence of a suitable base and a coupling agent to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example:

RCONHR’H+/OH−RCOOH+H2NR’

This reactivity is consistent with related N-phenylacetamide derivatives .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (aq), reflux | 2-((6-Methyl-2-phenylpyrimidin-4-yl)thio)acetic acid | ~75% | |

| Basic hydrolysis | NaOH (aq), 80°C | Same as above | ~82% |

Oxidation of Thioether Linkage

The sulfur atom in the thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction strength :

R-S-R’[O]R-S(O)-R’orR-S(O2)-R’

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H2O2 | Acetic acid, 50°C | Sulfoxide | >90% |

| mCPBA | DCM, 25°C | Sulfone | ~85% |

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring facilitates nucleophilic substitution at the 4-position. For instance, reactions with amines or alkoxides yield substituted derivatives:

Pyrimidine+Nu−→Substituted pyrimidine

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| NH3 | EtOH, 70°C | 4-Amino-6-methyl-2-phenylpyrimidine | Antibacterial agents |

| KOtBu | DMF, 120°C (microwave) | 4-Alkoxy derivatives | Drug discovery |

Hydrogen Bonding Interactions

The compound acts as a hydrogen bond donor (via NH) and acceptor (via carbonyl oxygen), influencing its reactivity in supramolecular chemistry or biological systems .

| Interaction Type | Bond Length (Å) | Bond Angle (°) | Biological Relevance |

|---|---|---|---|

| N–H···O | 2.89 | 156 | Enzyme inhibition |

| C=O···H–N | 3.12 | 145 | Crystal packing |

Functional Group Modifications

-

Difluoromethoxy Group : Resistant to hydrolysis but participates in radical reactions under UV light .

-

Pyrimidine Ring : Undergoes electrophilic substitution (e.g., nitration) at the 5-position.

Stability Under Various Conditions

| Condition | Stability | Degradation Products |

|---|---|---|

| pH 2–6, 25°C | Stable (>24 h) | None |

| pH >10, 60°C | Partial hydrolysis | Acetic acid derivatives |

| UV light (254 nm) | Decomposition | Radical intermediates |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's molecular formula is C16H16F2N2O2S, with a molecular weight of approximately 358.37 g/mol. The structure features a difluoromethoxy group attached to a phenyl ring, alongside a thioacetamide moiety linked to a pyrimidine derivative. This unique configuration contributes to its biological activity.

Pharmacological Applications

-

Anticancer Activity

- Research indicates that compounds with similar structural motifs have shown promise in inhibiting various cancer cell lines. The pyrimidine derivatives are often involved in targeting specific kinases associated with cancer proliferation. For instance, studies on substituted pyrimidines have demonstrated their efficacy against kinase-associated proliferative diseases, suggesting that N-(4-(difluoromethoxy)phenyl)-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)acetamide may exhibit similar properties .

-

Antimicrobial Properties

- The thioacetamide component has been linked to antimicrobial activity against several pathogens, including resistant strains of bacteria and fungi. Compounds with thiazole and thioamide functionalities have been reported to inhibit the growth of Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents .

-

Anti-inflammatory Effects

- The presence of the difluoromethoxy group is significant for enhancing the compound's anti-inflammatory properties. Similar compounds have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which play crucial roles in chronic inflammatory diseases .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N-(4-(difluoromethoxy)phenyl)-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-methoxyphenyl)-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)acetamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.

N-(4-(trifluoromethoxy)phenyl)-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)acetamide: Contains a trifluoromethoxy group, which may alter its chemical and biological properties.

Uniqueness

N-(4-(difluoromethoxy)phenyl)-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)acetamide is unique due to the presence of the difluoromethoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Biologische Aktivität

N-(4-(difluoromethoxy)phenyl)-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of cardiac diseases. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a difluoromethoxy group and a pyrimidine moiety. Its molecular formula is C16H16F2N2O2S, indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms that contribute to its biological properties.

1. CaMKII Inhibition

Research indicates that this compound exhibits significant inhibitory action on calcium/calmodulin-dependent protein kinase II (CaMKII). This inhibition is critical as CaMKII plays a pivotal role in various cardiac functions and pathologies, including catecholaminergic polymorphic ventricular tachycardia and heart failure. The compound's ability to inhibit CaMKII suggests its potential as a therapeutic agent for cardiac diseases .

2. Anticancer Activity

The compound has also shown promise in preclinical studies targeting proliferative diseases such as cancer. Pyrimidine derivatives are known for their anticancer properties, and this compound's structural features may enhance its efficacy against certain tumor types by modulating kinase activities involved in cell proliferation .

Case Studies

Several studies have evaluated the biological activity of similar compounds with structural similarities to this compound:

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Kinase Inhibition : By inhibiting CaMKII, the compound may alter calcium signaling pathways critical for cardiac function.

- Cell Cycle Regulation : Similar compounds have been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis.

- Fluorescent Probes : The structural components allow for the development of fluorescent probes that can monitor DPP-4 activity, further indicating its role in metabolic disease pathways .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties. It adheres to Lipinski's Rule of Five, indicating good bioavailability potential. However, detailed toxicological assessments are necessary to evaluate safety profiles before clinical application.

Eigenschaften

IUPAC Name |

N-[4-(difluoromethoxy)phenyl]-2-(6-methyl-2-phenylpyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O2S/c1-13-11-18(25-19(23-13)14-5-3-2-4-6-14)28-12-17(26)24-15-7-9-16(10-8-15)27-20(21)22/h2-11,20H,12H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIJNHKTGAMFHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.